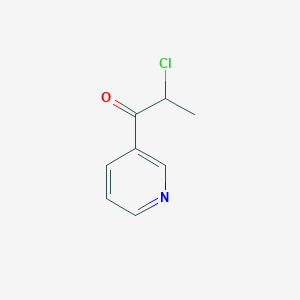
2-Chloro-1-(3-pyridinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-pyridinyl)-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and chemical synthesis. This compound is also known as 3-Pyridyl-2-chloropropionyl chloride or PCP and is a colorless liquid with a pungent odor.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and analgesic properties, 2-Chloro-1-(3-pyridinyl)-1-propanone has also been found to exhibit other biochemical and physiological effects. For instance, it has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-1-(3-pyridinyl)-1-propanone in lab experiments is its high potency and selectivity towards COX enzymes, making it an ideal tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its toxicity, which can pose a significant risk to researchers if not handled properly.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-1-(3-pyridinyl)-1-propanone. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Another potential direction is the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. Additionally, this compound can also be used in the synthesis of new organic compounds for various applications in the chemical industry.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with chloropropanone in the presence of a catalyst such as triethylamine to yield 2-Chloro-1-(3-pyridinyl)-1-propanone.
Applications De Recherche Scientifique
2-Chloro-1-(3-pyridinyl)-1-propanone has found numerous applications in scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
106430-50-6 |
|---|---|
Nom du produit |
2-Chloro-1-(3-pyridinyl)-1-propanone |
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
Clé InChI |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
SMILES canonique |
CC(C(=O)C1=CN=CC=C1)Cl |
Synonymes |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



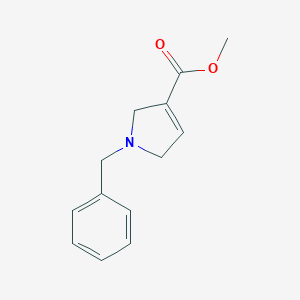


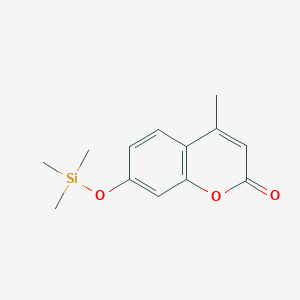




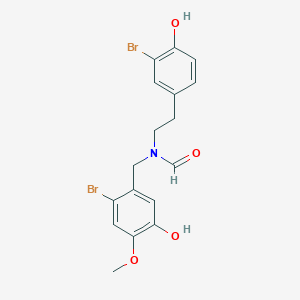
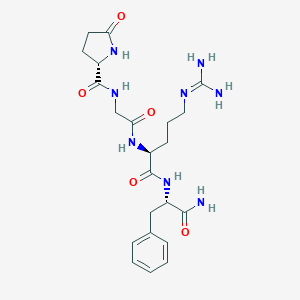
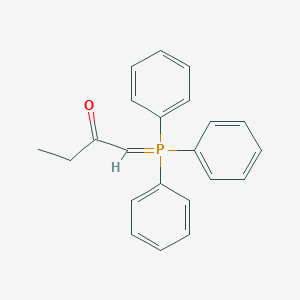
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
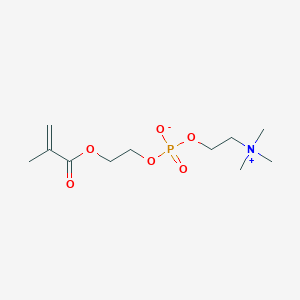
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)